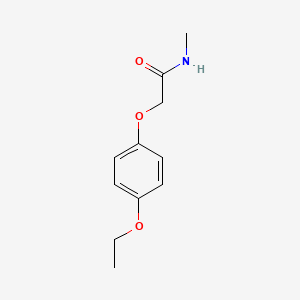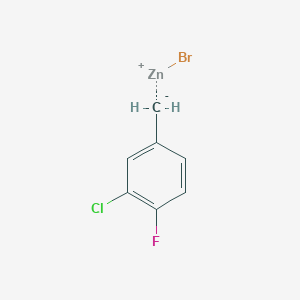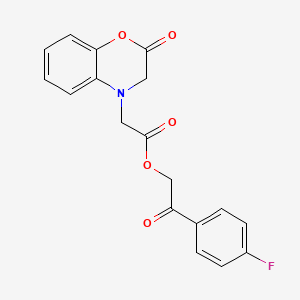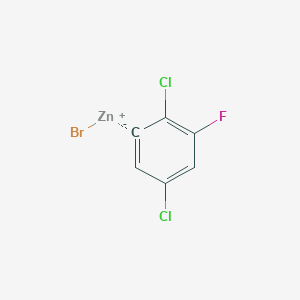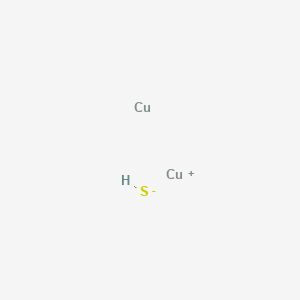
copper;copper(1+);sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(I) sulfide, also known as cuprous sulfide, is a chemical compound with the formula Cu₂S. It is a copper sulfide, a compound of copper and sulfur. This compound is found in nature as the mineral chalcocite. Copper(I) sulfide is known for its narrow range of stoichiometry, typically ranging from Cu₁.₉₉₇S to Cu₂.₀₀₀S . It is a black solid that is insoluble in water but soluble in hydrochloric acid and ammonium hydroxide .
Preparation Methods
Copper(I) sulfide can be synthesized through various methods:
Direct Combination: Copper can be directly combined with sulfur or hydrogen sulfide gas at elevated temperatures.
Hydrothermal and Solvothermal Methods: These methods involve the reaction of copper salts with sulfur sources under high temperature and pressure conditions.
Industrial Production: In industrial settings, copper(I) sulfide is often produced as a byproduct during the extraction of copper from its ores.
Chemical Reactions Analysis
Copper(I) sulfide undergoes several types of chemical reactions:
Scientific Research Applications
Copper(I) sulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which copper(I) sulfide exerts its effects depends on its application:
Comparison with Similar Compounds
Copper(I) sulfide can be compared with other copper sulfides and related compounds:
Copper(II) Sulfide (CuS): Unlike copper(I) sulfide, copper(II) sulfide has a different oxidation state and structure.
Copper(I) Oxide (Cu₂O): This compound is another important copper(I) compound with applications in antifouling paints and as a fungicide.
Copper(II) Oxide (CuO): Copper(II) oxide is used in the production of ceramics, glass, and as a catalyst in organic synthesis.
Copper(I) sulfide’s unique properties, such as its narrow stoichiometry range and ability to form various phases, make it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
copper;copper(1+);sulfanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDYYAZGHBAPR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Cu].[Cu+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2HS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
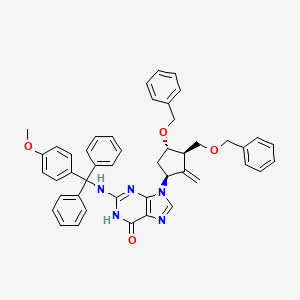


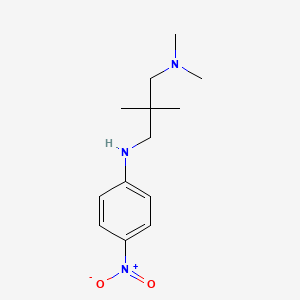
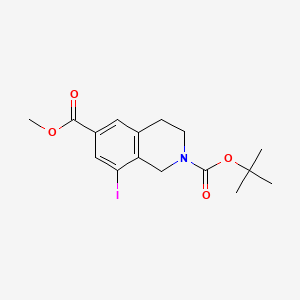
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
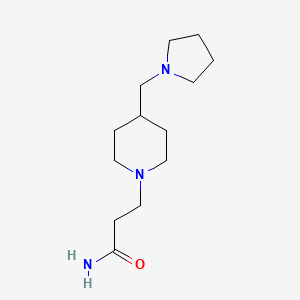
![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
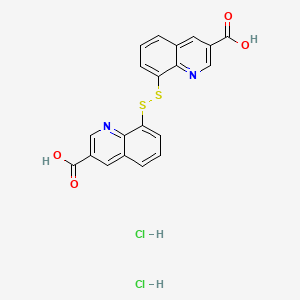
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)
